5-[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a methyl group and at the 5-position with an azetidine ring. The azetidine is further modified at the 1-position by a 3-chloro-2-methylbenzenesulfonyl group.
Properties
IUPAC Name |
5-[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3S/c1-8-11(14)4-3-5-12(8)21(18,19)17-6-10(7-17)13-15-9(2)16-20-13/h3-5,10H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZXMWTYDJPJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables: Key Structural and Physical Properties
Preparation Methods
Cyclocondensation of Amidoximes with Acyl Chlorides
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with acyl chlorides. For 3-methyl-1,2,4-oxadiazole derivatives, propionitrile serves as the starting material. Reacting propionitrile with hydroxylamine hydrochloride in acetic acid yields the corresponding amidoxime (1) . Subsequent treatment with 3-chloro-2-methylbenzenesulfonyl chloride in tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) at 120°C facilitates cyclodehydration, forming the oxadiazole ring.
Reaction Scheme:
Key Conditions:
-
Solvents: THF for esterification, DMSO for cyclization.
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Catalyst: Acetic acid (2–3 drops).
Functionalization of the Azetidine Ring
Synthesis of 1-(3-Chloro-2-methylbenzenesulfonyl)azetidine
Azetidine is sulfonylated using 3-chloro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine (TEA). The reaction proceeds at 0–5°C to minimize side reactions, yielding 1-(3-chloro-2-methylbenzenesulfonyl)azetidine (2) .
Reaction Scheme:
Characterization Data:
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H NMR (CDCl): δ 7.65 (d, 1H, Ar-H), 7.42 (d, 1H, Ar-H), 4.12 (m, 1H, azetidine-H), 3.85 (m, 2H, azetidine-H), 3.30 (m, 2H, azetidine-H), 2.55 (s, 3H, CH).
Coupling of the Oxadiazole and Azetidine Moieties
Nucleophilic Aromatic Substitution
The 5-position of 3-methyl-1,2,4-oxadiazole is activated for substitution due to the electron-withdrawing nature of the oxadiazole ring. Reacting the oxadiazole with 1-(3-chloro-2-methylbenzenesulfonyl)azetidine (2) in dimethylformamide (DMF) at 80°C in the presence of potassium carbonate (KCO) achieves coupling.
Reaction Scheme:
Optimization Insights:
-
Temperature: Higher temperatures (>100°C) lead to decomposition.
Alternative One-Pot Synthesis
Sequential Amidoxime Formation and Cyclization
A one-pot approach combines nitrile hydroxylation, acyl chloride coupling, and cyclization. Propionitrile reacts with hydroxylamine in acetic acid, followed by sequential addition of 3-chloro-2-methylbenzenesulfonyl chloride and azetidine. The reaction proceeds in DMSO at 120°C, yielding the target compound in a single vessel.
Advantages:
Table 1: Summary of Key Preparation Methods
Characterization and Validation
Q & A
Basic: What are the common synthetic routes for preparing 5-[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the azetidine ring via cyclization of precursors like (N-Boc)azetidin-3-one using Horner–Wadsworth–Emmons reactions (DBU catalysis) .
- Step 2: Sulfonylation of the azetidine nitrogen with 3-chloro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in dichloromethane).
- Step 3: Oxadiazole ring formation via cyclization of a thioamide intermediate using dehydrating agents (e.g., POCl₃ or H₂SO₄) .
Key Considerations: Use anhydrous solvents and monitor reaction progress via TLC or LC-MS to optimize yield.
Advanced: How can stereochemical challenges during synthesis be addressed, particularly in azetidine functionalization?
Methodological Answer:
Stereochemical control in azetidine derivatives requires:
- Chiral Auxiliaries: Use enantiomerically pure starting materials (e.g., (R)- or (S)-Boc-azetidin-3-one) to direct stereochemistry .
- Catalytic Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in sulfonylation or coupling steps.
- Analytical Validation: Confirm stereochemistry via X-ray crystallography (as in ) or chiral HPLC .
Basic: What in vitro assays are used to evaluate the compound’s antimicrobial activity?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC): Test against bacterial strains (e.g., E. coli, S. aureus) using broth microdilution per CLSI guidelines. For example, MIC values for similar oxadiazoles range from 4–16 µg/mL .
- Time-Kill Assays: Assess bactericidal vs. bacteriostatic effects by monitoring colony-forming units (CFUs) over 24 hours.
- Controls: Include standard antibiotics (e.g., ciprofloxacin) and solvent controls to validate assay conditions.
Advanced: How can conflicting cytotoxicity data (e.g., high vs. low IC₅₀ values) across studies be reconciled?
Methodological Answer:
Analyze variables such as:
- Assay Conditions: Differences in cell lines (e.g., A549 vs. HT29), serum concentration, or incubation time .
- Compound Purity: Verify purity via HPLC (>95%) and confirm stability in assay media (e.g., DMSO stock degradation).
- Off-Target Effects: Use orthogonal assays (e.g., caspase activation for apoptosis vs. metabolic activity via MTT) to validate mechanisms .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry (e.g., oxadiazole C-5 substitution) and sulfonylation .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., exact mass ± 0.001 Da) .
- HPLC-PDA: Assess purity and detect byproducts using C18 columns with acetonitrile/water gradients.
Advanced: How can molecular targets (e.g., enzymes or receptors) be identified for this compound?
Methodological Answer:
- Affinity Proteomics: Use biotinylated analogs for pull-down assays followed by LC-MS/MS protein identification.
- CRISPR Screening: Perform genome-wide knockout screens in cancer cells to identify synthetic lethal targets.
- Molecular Docking: Model interactions with candidate targets (e.g., PARP or tubulin) using software like AutoDock Vina .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃).
- Waste Disposal: Neutralize acidic/byproduct waste before disposal per institutional guidelines .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Substituent Variation: Modify the benzenesulfonyl group (e.g., electron-withdrawing vs. donating groups) to enhance target binding.
- Oxadiazole Isosteres: Replace 1,2,4-oxadiazole with 1,3,4-oxadiazole or thiadiazole to assess potency changes.
- In Silico Screening: Use QSAR models to predict activity of novel analogs before synthesis .
Advanced: What strategies mitigate poor solubility in biological assays?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to improve aqueous solubility.
- Formulation: Use co-solvents (e.g., PEG-400) or nanoemulsions for in vivo studies.
- Salt Formation: Convert to hydrochloride or mesylate salts, as seen in and .
Basic: How is thermal stability evaluated for material science applications?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure weight loss (%) under nitrogen/air up to 600°C.
- Differential Scanning Calorimetry (DSC): Determine melting points and phase transitions.
- Polymer Blends: Test composite materials (e.g., polycarbonate blends) for glass transition temperature (Tg) shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
